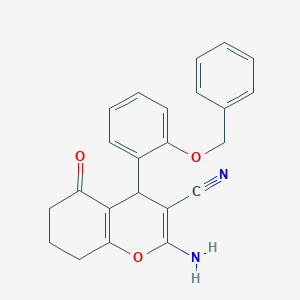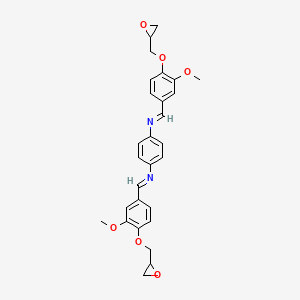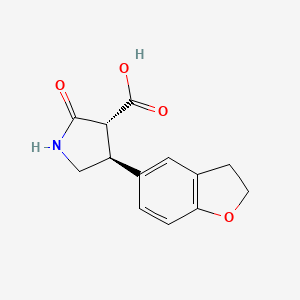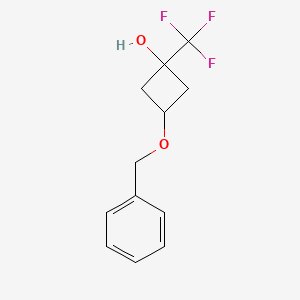
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol is an organic compound that features a cyclobutanol ring substituted with a benzyloxy group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol typically involves the trifluoromethylation of a cyclobutanol precursor. One common method is the use of Umemoto’s reagents for the direct introduction of the trifluoromethyl group . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to achieve sustainable and efficient synthesis of various organic compounds, including those with trifluoromethyl groups .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanone.
Reduction: Formation of 3-(Benzyloxy)cyclobutanol or 1-(trifluoromethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-1-methylcyclobutanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-ethylcyclobutanol: Contains an ethyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-(difluoromethyl)cyclobutanol: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved bioavailability compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H13F3O2 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
3-phenylmethoxy-1-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)6-10(7-11)17-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 |
InChI-Schlüssel |
URNLOOKADMSDMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(F)(F)F)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



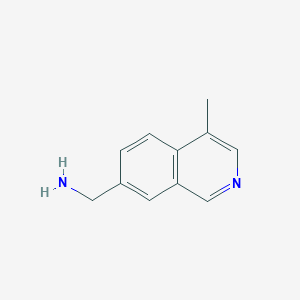
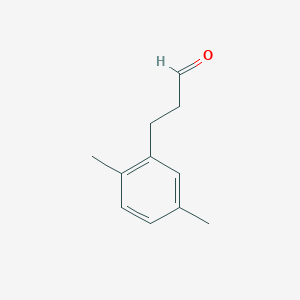
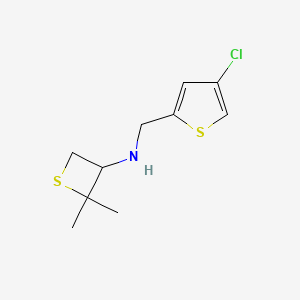

![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)
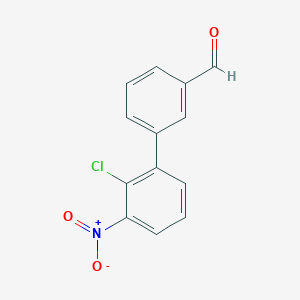

![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

